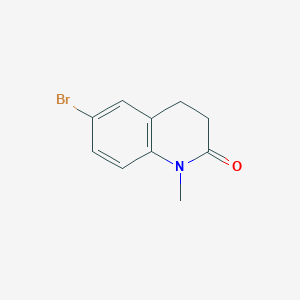
6-Bromo-1-méthyl-1,2,3,4-tétrahydroquinolin-2-one
Vue d'ensemble
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is represented by the InChI code: 1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one include a molecular weight of 240.09600 . The compound is a solid . Its melting point is between 81 - 83 degrees Celsius .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, la 6-Bromo-1-méthyl-1,2,3,4-tétrahydroquinolin-2-one sert d'intermédiaire précieux pour la synthèse de diverses molécules pharmacologiquement actives. Sa structure fait partie de la famille des tétrahydroquinolines, connue pour la présence de composés aux propriétés antipaludiques, anticancéreuses et anti-VIH . Les chercheurs utilisent ce composé pour développer de nouveaux médicaments ayant une efficacité améliorée et des effets secondaires réduits.
Synthèse organique
Ce composé est utilisé en synthèse organique comme élément constitutif pour la construction de molécules organiques complexes. Son atome de brome est un site réactif qui peut subir des transformations supplémentaires, telles que le couplage de Suzuki, qui est un outil puissant pour former des liaisons carbone-carbone . Cela permet aux chimistes de créer une gamme diversifiée de composés organiques pour une étude ou une application ultérieure.
Découverte de médicaments
Dans le domaine de la découverte de médicaments, la this compound est utilisée pour l'optimisation des pistes. Elle peut être modifiée pour améliorer son interaction avec les cibles biologiques, augmentant ainsi la puissance et la sélectivité des candidats médicaments potentiels . Sa polyvalence en fait un échafaudage précieux aux premiers stades du développement de médicaments.
Science des matériaux
Bien qu'elle ne soit pas traditionnellement associée à la science des matériaux, les composés organiques comme la this compound peuvent être utilisés pour modifier les propriétés des matériaux au niveau moléculaire. Par exemple, ils peuvent être incorporés dans des polymères pour modifier leur stabilité thermique, leur conductivité ou leur biodégradabilité .
Biochimie
En biochimie, ce composé peut être utilisé pour étudier les interactions enzyme-substrat, en particulier dans les enzymes qui interagissent avec les dérivés de la quinoline. En observant comment le composé est métabolisé ou transformé par diverses enzymes, les chercheurs peuvent obtenir des informations sur les mécanismes enzymatiques et concevoir des inhibiteurs ou des activateurs à des fins thérapeutiques .
Pharmacologie
Pharmacologiquement, la this compound peut être utilisée pour étudier la pharmacocinétique et la pharmacodynamie de nouveaux candidats médicaments. Elle peut servir de composé de référence pour comparer les profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon pour calibrer des instruments ou développer de nouvelles méthodes analytiques. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation en chromatographie liquide haute performance (CLHP) et en spectrométrie de masse (MS) pour identifier et quantifier des composés similaires dans des mélanges complexes .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZUBLIVYKUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092523-03-9 | |
| Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


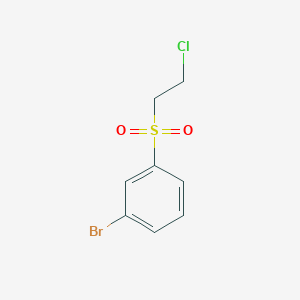
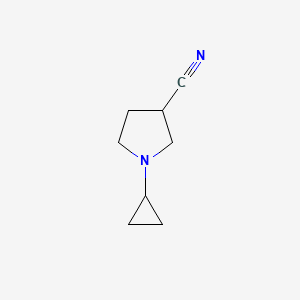
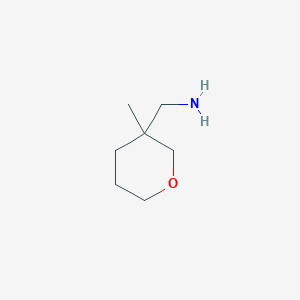
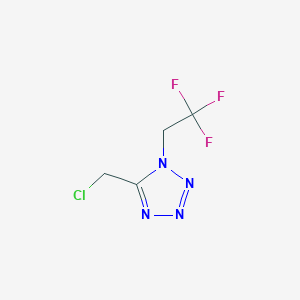
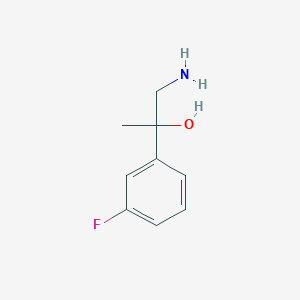
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
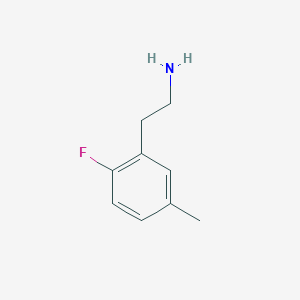
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
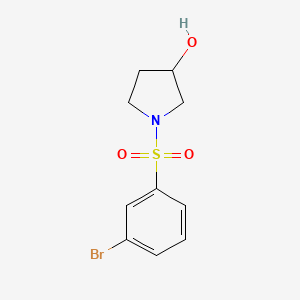
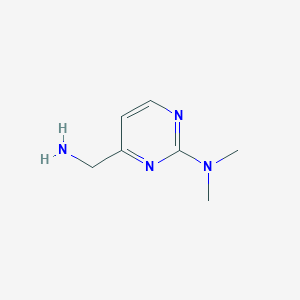
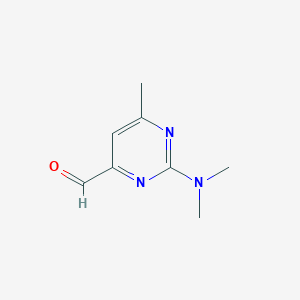
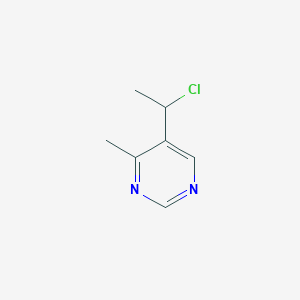
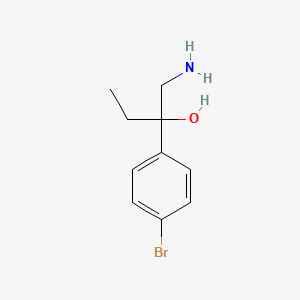
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)